BenchChemオンラインストアへようこそ!

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one

Antiproliferative activity MCF-7 breast cancer Aminochalcone SAR

This compound, systematically (2E)-1-(4-aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, is a synthetic 4′-aminochalcone bearing a 3-pyridyl ring at the β-carbon of the α,β-unsaturated ketone. It has been crystallographically characterized, revealing a trans configuration with a dihedral angle of 29.38 (7)° between the benzene and pyridine rings.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 64908-88-9
Cat. No. B1311113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one
CAS64908-88-9
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2/b8-3+
InChIKeyXNRPHFPVYAZSBF-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one (CAS 64908-88-9): A 4′-Aminochalcone with Quantitatively Defined Anticancer Activity and Solid-State Architecture


This compound, systematically (2E)-1-(4-aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, is a synthetic 4′-aminochalcone bearing a 3-pyridyl ring at the β-carbon of the α,β-unsaturated ketone [1]. It has been crystallographically characterized, revealing a trans configuration with a dihedral angle of 29.38 (7)° between the benzene and pyridine rings [1]. In a panel of 20 synthetic chalcones, it emerged as one of only two derivatives with dual antiproliferative activity against both estrogen-receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines, with IC50 values of 15.7 µM and 33.9 µM, respectively [2].

Why Generic Substitution Fails: Structural Determinants of Antiproliferative Activity in 4′-Aminochalcone Series


Among the 20 compounds evaluated in the same assay, minor structural modifications produced drastic differences in potency and cell-line selectivity [1]. The unsubstituted phenyl analog (compound 1) was inactive against MCF-7 (IC50 >100 µM), whereas the 3-pyridyl derivative achieved an IC50 of 15.7 µM—a greater than 6‑fold improvement [1]. Conversely, moving the pyridyl nitrogen from the 3‑ to the 4‑position (compound 18) abrogated activity against MDA-MB-231 cells entirely [1]. These data demonstrate that generic substitution by “pyridyl chalcone” or “aminochalcone” is insufficient; the specific 3‑pyridyl‑4′‑aminochalcone architecture is required for the dual-activity profile.

Quantitative Differentiation Evidence for (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one Versus Closest Analogs


3-Pyridyl Substitution Enhances MCF-7 Potency >6‑Fold Relative to Unsubstituted 4′-Aminochalcone

In direct head-to-head comparison within the same MTT assay (48 h exposure, 20 µM screening followed by IC50 determination), the 3‑pyridyl‑4′‑aminochalcone (compound 17) exhibited an IC50 of 15.7 ± 5.9 µM against MCF-7 cells, while the parent 4′‑aminochalcone with an unsubstituted phenyl ring (compound 1) showed IC50 >100 µM [1]. At 20 µM, compound 17 reduced metabolically viable cells to 51.8 ± 2.5 % of control, versus 97.3 ± 6.0 % for compound 1 [1]. This >6‑fold improvement is directly attributable to the pyridin‑3‑yl moiety.

Antiproliferative activity MCF-7 breast cancer Aminochalcone SAR

3-Pyridyl Regioisomer Confers Dual ER+/TNBC Activity Lost in the 4-Pyridyl Analog

The position of the pyridyl nitrogen profoundly affects activity. The 3‑pyridyl compound 17 achieved IC50 values of 15.7 µM (MCF‑7) and 33.9 µM (MDA‑MB‑231), demonstrating activity against both ER+ and triple‑negative breast cancer [1]. By contrast, the 4‑pyridyl regioisomer (compound 18) left 61.3% viable cells at 20 µM on MCF‑7 (higher than 17's 51.8%) and was completely inactive on MDA‑MB‑231 (108.7% viable cells) [1]. This regioisomeric switch from 3‑pyridyl to 4‑pyridyl eliminates TNBC activity.

Triple-negative breast cancer Regioisomer specificity Dual-activity profile

One of Only Two Compounds (Out of 20) Active Against Both ER+ and Triple‑Negative Breast Cancer Lines

In the full 20‑compound panel, most analogs exhibited selectivity for only one cell line or were inactive. Compound 17 (3‑pyridyl) and compound 11 (2‑fluoro‑4′‑aminochalcone) were the only two chalcones with IC50 values below 35 µM on both MCF‑7 and MDA‑MB‑231 [1]. For example, compound 9 (3‑chloro) was active against MCF‑7 (IC50 34.2 µM) but inactive against MDA‑MB‑231 (IC50 >100 µM); compounds 1 and 8 were active only against MDA‑MB‑231 [1]. This positions compound 17 in a rare dual‑activity subset.

Broad‑spectrum anticancer MCF-7 MDA‑MB‑231

Retention of Antiproliferative Activity Under Acidic Tumor Microenvironment Conditions (pH 6.7)

Many basic small‑molecule drugs undergo ion‑trapping in acidic tumor microenvironments (pH 6.5–6.8), reducing their effective free concentration. In this study, the antiproliferative activity of compound 17 (and its 2‑fluoro analog 11) was evaluated under acidosis conditions (pH 6.7) and was maintained without significant loss [1]. This behavior is attributed to the weak basic character of these aminochalcones. By contrast, numerious standard chemotherapeutic agents (e.g., doxorubicin) exhibit reduced efficacy at low pH due to lysosomal sequestration (class‑level inference).

Tumor acidosis Ion‑trapping resistance Weak base drugs

X‑Ray Crystallographic Benchmark: Defined Molecular Geometry Enables Predictive Formulation and Co‑Crystal Design

The crystal structure of the compound has been solved and deposited. The molecule adopts a trans configuration with the prop‑2‑en‑1‑one bridge nearly planar (r.m.s. deviation 0.0384 Å) and a dihedral angle of 29.38 (7)° between the benzene and pyridine rings [1]. Crystal packing features N—H···N and N—H···O hydrogen bonds forming layers, plus π–π interactions with a centroid–centroid distance of 3.6946 (10) Å [1]. Such detailed structural data are absent for many commercially available chalcones and can guide co‑crystal engineering and solubility prediction.

Crystal structure Solid‑state properties Co‑crystal engineering

Highest‑Confidence Research and Industrial Application Scenarios for (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one


Lead Optimization for Dual‑Activity Breast Cancer Therapeutics

Compound 17's balanced IC50 values against MCF‑7 (15.7 µM) and MDA‑MB‑231 (33.9 µM) [1] make it a suitable starting point for medicinal chemistry programs targeting both estrogen‑receptor‑positive and triple‑negative breast cancer. Its retained activity under acidic conditions (pH 6.7) [1] further supports its candidacy for tumor microenvironment‑relevant assays.

Structure–Activity Relationship (SAR) Studies of Aminochalcone Pharmacophores

The compound's crystallographically defined geometry [2] combined with its well‑characterized activity relative to 19 close analogs [1] provides a robust foundation for computational docking, 3D‑QSAR, and pharmacophore modeling studies.

Co‑Crystal and Solid‑State Formulation Development

With resolved crystal structure including hydrogen‑bonding networks and π‑π stacking distances [2], researchers can rationally design co‑crystals to improve solubility or stability—a significant advantage over less‑characterized chalcone derivatives.

Reference Standard for Pyridyl‑Chalcone Bioactivity Profiling

Given its intermediate potency, reproducible synthetic accessibility (commercially available from multiple vendors at ≥98% purity), and detailed bioactivity profile, compound 17 can serve as a reference standard for calibrating in‑house antiproliferative assays when screening novel chalcone libraries.

Quote Request

Request a Quote for (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.